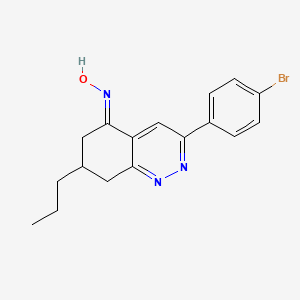

3-(4-Bromophenyl)-5-(hydroxyimino)-7-propyl-6,7,8-trihydrocinnoline

Description

3-(4-Bromophenyl)-5-(hydroxyimino)-7-propyl-6,7,8-trihydrocinnoline is a heterocyclic compound featuring a cinnoline core substituted with a 4-bromophenyl group, a hydroxyimino moiety, and a propyl side chain.

Properties

IUPAC Name |

(NE)-N-[3-(4-bromophenyl)-7-propyl-7,8-dihydro-6H-cinnolin-5-ylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O/c1-2-3-11-8-16-14(17(9-11)21-22)10-15(19-20-16)12-4-6-13(18)7-5-12/h4-7,10-11,22H,2-3,8-9H2,1H3/b21-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPLAFLTSSMRAN-HEHNFIMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC2=NN=C(C=C2C(=NO)C1)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1CC2=NN=C(C=C2/C(=N/O)/C1)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Bromophenyl)-5-(hydroxyimino)-7-propyl-6,7,8-trihydrocinnoline (CAS No. 135849195) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 364.25 g/mol. The compound features a bromophenyl group and a hydroxylamine moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies have demonstrated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : The presence of the hydroxylamine group may contribute to antimicrobial effects against certain pathogens.

- Anti-inflammatory Effects : Preliminary data suggest that the compound may modulate inflammatory pathways, potentially benefiting conditions like arthritis.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and inflammation.

- Interaction with Cellular Receptors : It is hypothesized that the compound interacts with various receptors, influencing signaling pathways related to cell survival and apoptosis.

- Modulation of Gene Expression : By affecting transcription factors or signaling molecules, this compound may alter gene expression patterns associated with tumorigenesis and inflammation.

Case Studies and Research Findings

- Antitumor Efficacy :

- Antimicrobial Activity :

- Anti-inflammatory Properties :

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Notes and Limitations

Data Gaps: Direct pharmacological or structural data for 3-(4-Bromophenyl)-5-(hydroxyimino)-7-propyl-6,7,8-trihydrocinnoline are absent in the provided evidence. Comparisons rely on structurally related compounds.

Dosage Discrepancies : Anti-inflammatory activities of oxadiazoles (IIIa, IIIb) were tested at 100 mg/kg, whereas indomethacin showed efficacy at 20 mg/kg, complicating direct potency comparisons .

Synthetic Optimization : Thiadiazole synthesis () demonstrates improved reaction efficiency, a strategy applicable to synthesizing the target compound.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 3-(4-Bromophenyl)-5-(hydroxyimino)-7-propyl-6,7,8-trihydrocinnoline, and what analytical techniques are essential for structural confirmation?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation or cyclization, with intermediates purified via column chromatography. Structural confirmation requires spectroscopic techniques:

- NMR (1H, 13C) for functional group and aromatic proton analysis.

- Mass Spectrometry (MS) for molecular weight verification.

- FT-IR to identify hydroxyimino (N–O) and bromophenyl (C–Br) stretches.

- X-ray Crystallography (if crystalline) for unambiguous stereochemical assignment. Reference synthetic protocols from analogous cinnoline derivatives (e.g., Claisen-Schmidt/Michael addition strategies) .

Q. How can researchers identify and mitigate common side reactions during synthesis (e.g., bromophenyl group displacement or hydroxyimino tautomerization)?

- Methodological Answer :

- Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress and isolate intermediates.

- Optimize pH and temperature to stabilize the hydroxyimino group (e.g., acidic conditions to prevent tautomerization).

- Employ protective groups (e.g., acetyl for hydroxylamine) during bromophenyl coupling steps. Statistical design of experiments (DoE) can systematically test variables (solvent, catalyst, stoichiometry) to minimize side products .

Advanced Research Questions

Q. What computational and experimental strategies are effective in optimizing reaction conditions for higher yield and selectivity?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states, as demonstrated in ICReDD’s reaction path search methods .

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading). For example, a 2^k factorial design reduces the number of trials while capturing nonlinear effects .

- Machine Learning (ML) : Train models on existing reaction data to predict optimal conditions (e.g., solvent polarity, reaction time) .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns) be resolved?

- Methodological Answer :

- Dynamic NMR Studies : Probe temperature-dependent conformational changes (e.g., hindered rotation in cinnoline rings).

- Isotopic Labeling : Use deuterated analogs (e.g., 4-Bromophenol-d4 ) to trace fragmentation pathways in MS.

- Cross-Validation : Compare experimental data with computational predictions (e.g., simulated NMR chemical shifts via DFT) .

Q. What advanced separation techniques are suitable for purifying this compound, particularly when scaling up from milligram to gram quantities?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA).

- Membrane Technologies : Explore nanofiltration for solvent recovery or impurity removal, as classified under CRDC RDF2050104 .

- Crystallization Optimization : Screen solvents using the "Ostwald rule of stages" and monitor via in-situ Raman spectroscopy.

Q. How can AI-driven tools enhance the study of this compound’s reactivity in novel applications (e.g., catalysis or medicinal chemistry)?

- Methodological Answer :

- Reactivity Prediction : Train graph neural networks (GNNs) on reaction databases to propose new functionalization sites (e.g., bromophenyl substitution).

- Automated High-Throughput Screening (HTS) : Integrate robotic platforms with AI for real-time reaction condition adjustments, as outlined in "smart laboratory" frameworks .

- Multi-Objective Optimization : Use Pareto fronts to balance competing factors (yield, cost, environmental impact) during process development .

Methodological Frameworks for Addressing Research Challenges

- Integrating Theory and Experiment : Align computational models (e.g., transition state simulations) with empirical validation, ensuring iterative refinement of hypotheses .

- Data Contradiction Analysis : Apply triangulation by combining spectroscopic, chromatographic, and computational data to resolve ambiguities .

- Scalability Considerations : Use CRDC subclass RDF2050112 (reaction fundamentals and reactor design) to guide pilot-scale reactor configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.